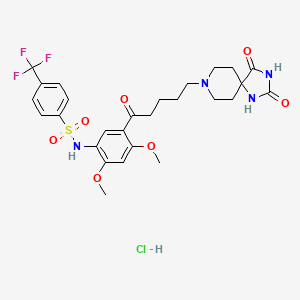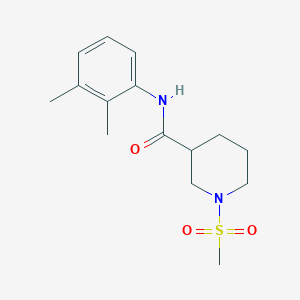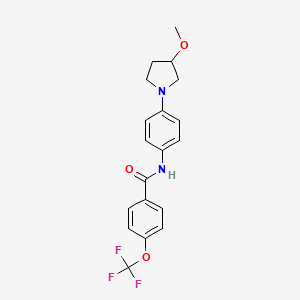![molecular formula C10H8N2OS B2874988 1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 1209295-98-6](/img/structure/B2874988.png)
1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone” is a heterocyclic organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Antifungal Applications
Thiazole derivatives, including those with a pyridinyl moiety, have been found to possess significant antifungal properties . These compounds can be synthesized and tested against various phytopathogens, showing moderate to high fungicidal activities. For example, certain derivatives have shown broad-spectrum antifungal activities with effective concentration (EC50) values in the low mg/L range against pathogens like S. sclerotiorum, P. infestans, R. solani, and B. cinerea . This makes them potential candidates for developing new antifungal agents in agriculture and medicine.
Antimicrobial and Antibacterial Properties
The thiazole core structure is known to contribute to antimicrobial and antibacterial activities. Compounds with this core have been used in the synthesis of various drugs, such as sulfathiazole, which is an antimicrobial drug . The presence of the pyridinyl group may enhance these properties, making the compound a valuable asset in the development of new antimicrobial agents.
Anticancer and Cytotoxic Effects
Thiazole derivatives have been reported to exhibit anticancer and cytotoxic activities. Some synthesized compounds have shown potent effects on human tumor cell lines, including prostate cancer . The incorporation of the pyridinyl group could potentially influence these activities, leading to the development of novel anticancer drugs.
Neuroprotective Agents
Compounds with a pyridinyl-thiazole structure have been explored for their neuroprotective properties. Research indicates that such compounds can reduce the aggregation of proteins involved in neurodegenerative diseases . This application is particularly relevant in the field of biochemistry and pharmaceuticals, where there is a constant search for treatments for conditions like Alzheimer’s and Parkinson’s disease.
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are used to create fungicides, pesticides, and herbicides . The pyridinyl-thiazole compound could be utilized to design new agrochemicals that are more effective and environmentally friendly, contributing to sustainable farming practices.
Material Science Applications
Thiazole derivatives have been used in material science for the synthesis of compounds with specific optical properties . The pyridinyl group can be part of the molecular structure that contributes to photoreversible color change, which is useful in the development of smart materials and sensors.
Orientations Futures
The future directions for “1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone” could involve further exploration of its potential biological activities and applications in medicinal chemistry. Given the diverse biological activities of thiazole derivatives , this compound may also hold promise in the development of new therapeutic agents.
Mécanisme D'action
Target of Action
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some thiazole derivatives have been found to inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative diseases .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, implying that they may interact with multiple biochemical pathways . For example, some thiazole derivatives have shown antioxidant activity, suggesting they may interact with oxidative stress pathways .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone. For instance, the presence of dissolved organic matter derived from sludge and straw has been found to increase the degradation of a similar compound, fluroxypyr . Other factors such as temperature, moisture, soil microbe, and soil type could also affect the rate of dissipation .
Propriétés
IUPAC Name |
1-(2-pyridin-4-yl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-2-4-11-5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGSUBZGHQZGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2874905.png)

![N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2874907.png)

![N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2874910.png)

![N-[[4-(Dimethylcarbamoyl)phenyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874912.png)


![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2874921.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2874922.png)


